5-Methyl-4,7-diazaspiro[2.5]octane
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Overview
Description
5-Methyl-4,7-diazaspiro[25]octane is a heterocyclic compound with a unique spiro structure It is characterized by a spiro linkage between a diazaspiro octane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The preparation method includes several steps such as substitution, addition of protective groups, esterification, and deprotection . The process is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reactions. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4,7-diazaspiro[2.5]octane: This compound has a similar spiro structure but differs in the position of the methyl group.
7-Benzyl-4,7-diazaspiro[2.5]octane: This compound features a benzyl group instead of a methyl group, leading to different chemical properties and applications.
Uniqueness
5-Methyl-4,7-diazaspiro[2.5]octane is unique due to its specific spiro linkage and the presence of a methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
GTHJQZQEVPMZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(N1)CC2 |
Origin of Product |
United States |
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